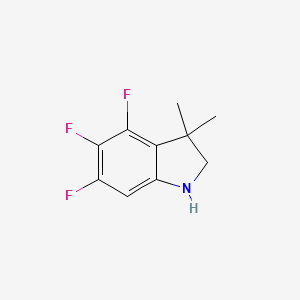

4,5,6-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole

描述

属性

分子式 |

C10H10F3N |

|---|---|

分子量 |

201.19 g/mol |

IUPAC 名称 |

4,5,6-trifluoro-3,3-dimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C10H10F3N/c1-10(2)4-14-6-3-5(11)8(12)9(13)7(6)10/h3,14H,4H2,1-2H3 |

InChI 键 |

LODPIHILYLZECL-UHFFFAOYSA-N |

规范 SMILES |

CC1(CNC2=CC(=C(C(=C21)F)F)F)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of a suitable indole precursor. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

化学反应分析

Electrophilic Trifluoromethylation Pathways

The trifluoromethyl groups in this compound participate in ligand-exchange reactions with hypervalent iodine reagents. For example, trifluoromethylbenziodoxolone (1 ) facilitates trifluoromethyl transfer to nucleophilic substrates via intermediate iodane complexes . Key steps include:

-

Rate-determining trifluoromethyl transfer : The weakened I–O bond in iodane intermediates allows coordination with substrates, followed by reductive elimination to form trifluoromethylated products .

-

Substrate scope : Sulfonic acids and activated aromatics undergo trifluoromethylation under mild conditions (25–50°C), though reaction rates vary by substituent electronic effects .

| Reagent | Reaction Rate (Relative) | Yield Range |

|---|---|---|

| 1 | 1.0 (baseline) | 55–72% |

| 2 | ~0.1 | 40–65% |

Oxidative Dearomative Cross-Coupling

The electron-deficient indole core undergoes oxidative cross-dehydrogenative coupling (CDC) with C–H nucleophiles. For example:

-

Coupling with 1,3-dicarbonyls : Using TEMPO⁺/Cu(OTf)₂, the indole reacts with diethyl malonate to form 2,2-disubstituted indolin-3-ones in 83–99% yields .

-

Mechanism : Single-electron oxidation generates a radical cation intermediate, enabling nucleophilic attack at C3 followed by rearomatization .

Representative Reaction:

Catalytic Olefination and Cyclization

The dimethyl-substituted dihydroindole scaffold can be synthesized via:

-

Olefination : 2-Nitrobenzaldehydes react with CF₃CCl₃ under catalytic conditions to form trifluoromethylated ortho-nitrostyrenes (up to 88% yield) .

-

Enamine Formation : Reaction with pyrrolidine yields α-CF₃-β-(2-nitroaryl) enamines .

-

Reductive Cyclization : Fe/AcOH/H₂O reduces nitro groups, triggering cyclization to 2-CF₃-indoles (45–85% yields) .

Key Side Reaction : Competing N-hydroxy indolin-3-one formation occurs when electron-withdrawing substituents deactivate the nitro group .

Formylation and Friedel-Crafts Acylation

The indole’s C3 position undergoes electrophilic substitution:

-

Vilsmeier-Haack Formylation : POCl₃/DMF introduces a formyl group at C3 (53% yield) .

-

Friedel-Crafts Acylation : AcCl/AlCl₃ affords 3-acetylated derivatives (64% yield) .

Limitation : Steric hindrance from the 3,3-dimethyl group reduces reactivity at C2, favoring C3 functionalization .

Halogenation and Nucleophilic Substitution

The fluorine atoms at positions 4, 5, and 6 enable:

-

SNAr Reactions : Chlorine or fluorine substituents undergo substitution with pyrrolidine (72–90% yields) .

-

Regioselectivity : Fluorine (vs. chlorine) exhibits superior leaving-group ability, enabling faster substitution .

Redox Behavior

The dihydroindole moiety is susceptible to oxidation:

科学研究应用

4,5,6-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential use in drug development due to its enhanced stability and activity.

Industry: Utilized in the development of advanced materials and chemical processes.

作用机制

The mechanism of action of 4,5,6-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to various biological receptors, leading to increased biological activity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed biological effects.

相似化合物的比较

Structural and Electronic Comparisons

Substituent Effects

- vs. The trifluoro groups in the target compound likely induce stronger inductive effects compared to methylthio or sulfinyl substituents, increasing electrophilicity at reactive sites .

- vs. 3b/3c Indole Derivatives (): The compound in (13C-NMR: δ 47.45 for CH2, 109.46 for C-7) features amino and methoxy substituents. In contrast, the trifluoro groups in the target compound would deshield adjacent carbons more significantly, shifting NMR signals upfield (e.g., C-4,5,6 likely δ 110–125 ppm for CF3 vs. δ 109–129 ppm for methoxy/amino groups) .

Physicochemical Properties

Hypothetical Data Table

Key Observations :

- The target compound’s trifluoro groups increase lipophilicity (logP ~2.8) compared to methoxy-substituted analogs (logP ~2.1), enhancing membrane permeability but reducing aqueous solubility.

- Steric effects from 3,3-dimethyl groups may elevate melting points relative to less hindered analogs.

生物活性

4,5,6-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

- Molecular Formula : C₉H₈F₃N

- Molecular Weight : 201.16 g/mol

- CAS Number : 66309-83-9

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, including its anti-inflammatory, analgesic, and potential anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structural characteristics exhibit significant anti-inflammatory effects. For instance:

- A study demonstrated that derivatives of indole compounds showed inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. The IC₅₀ values for some derivatives ranged from 0.02 to 0.04 μM against COX-2 .

| Compound | COX-2 IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.02 | 8.85 |

| Compound B | 0.04 | 7.50 |

| 4,5,6-Trifluoro-Dimethyl-Indole | TBD | TBD |

Analgesic Properties

In vivo studies have shown that similar indole derivatives possess analgesic properties comparable to established analgesics like diclofenac and celecoxib. The efficacy was assessed through pain models where significant reductions in pain response were recorded .

Anticancer Potential

Recent investigations into the anticancer properties of indole derivatives suggest that they may inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis:

- One study indicated that trifluoromethylated indoles could induce apoptosis in cancer cell lines through the activation of caspases .

Case Studies and Research Findings

- Study on Indole Derivatives : A series of indole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. The study found that those with trifluoromethyl substitutions displayed enhanced potency .

- Mechanistic Insights : Another research highlighted the role of trifluoromethyl groups in enhancing the lipophilicity and metabolic stability of indole derivatives, leading to improved bioavailability and activity against inflammatory pathways .

常见问题

Q. How should researchers approach structure-activity relationship (SAR) studies when modifying the fluorination pattern on the indole core while maintaining the dihydro scaffold?

- Methodological Answer : Synthesize analogs with mono-/di-/trifluoro substitutions at positions 4,5,6 and assess bioactivity (e.g., kinase inhibition). For example, 5-fluoro derivatives show 10-fold higher potency than non-fluorinated analogs in antimicrobial assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。